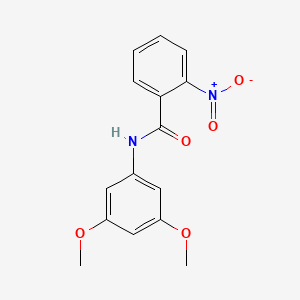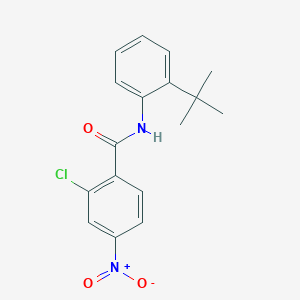
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide, also known as DMNB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMNB is a nitrobenzamide derivative that has been synthesized using various methods and has been studied for its potential applications in different fields. In
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been studied extensively for its potential applications in different fields of scientific research. One of the major applications of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is in the field of fluorescence microscopy. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been used as a fluorescent probe to detect protein-protein interactions in living cells. It has also been used as a tool to study the trafficking of proteins in cells.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is not fully understood. However, it has been suggested that N-(3,5-dimethoxyphenyl)-2-nitrobenzamide binds to proteins and induces conformational changes, leading to altered protein function. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has also been shown to inhibit the activity of certain enzymes, such as protein kinase C.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in mice. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has also been shown to have anti-inflammatory properties and to reduce the production of inflammatory cytokines. In addition, N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3,5-dimethoxyphenyl)-2-nitrobenzamide in lab experiments is its fluorescent properties. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide can be used as a fluorescent probe to study protein-protein interactions and protein trafficking in living cells. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is also relatively stable and easy to synthesize. However, one of the limitations of using N-(3,5-dimethoxyphenyl)-2-nitrobenzamide is its potential toxicity. N-(3,5-dimethoxyphenyl)-2-nitrobenzamide has been shown to induce cell death in certain cell types, and its toxicity needs to be carefully evaluated before its use in experiments.
Direcciones Futuras
For the study of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide include the development of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide-based fluorescent probes and the study of its potential therapeutic applications in various diseases.
Métodos De Síntesis
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide can be synthesized using various methods, including the reaction of 3,5-dimethoxyaniline with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The reaction results in the formation of N-(3,5-dimethoxyphenyl)-2-nitrobenzamide as a yellow crystalline solid with a melting point of 193-195°C. Other methods of synthesis include the reaction of 3,5-dimethoxyaniline with 2-nitrobenzaldehyde in the presence of a reducing agent, such as sodium borohydride.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-11-7-10(8-12(9-11)22-2)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAWPRGCDGHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)

